![molecular formula C17H21Cl2NO2 B324439 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B324439.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide is a synthetic organic compound It is characterized by the presence of a cyclohexene ring, a dichlorophenoxy group, and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the ethyl group: The ethyl group can be introduced via alkylation reactions.
Introduction of the dichlorophenoxy group: This step involves the reaction of a suitable phenol derivative with chlorinating agents to form the dichlorophenoxy group.
Formation of the propanamide moiety: The final step involves the reaction of the intermediate compound with propanoyl chloride to form the propanamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacological studies.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating biochemical pathways, or affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-cyclohex-1-en-1-ylethyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(2-cyclohex-1-en-1-ylethyl)-2-(2,4-dichlorophenoxy)butanamide
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide may have unique properties compared to similar compounds due to differences in the length of the carbon chain or the presence of specific functional groups
Propiedades
Fórmula molecular |
C17H21Cl2NO2 |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C17H21Cl2NO2/c1-12(22-16-8-7-14(18)11-15(16)19)17(21)20-10-9-13-5-3-2-4-6-13/h5,7-8,11-12H,2-4,6,9-10H2,1H3,(H,20,21) |
Clave InChI |
GZKIOEGCTTVCAF-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCCC1=CCCCC1)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC(C(=O)NCCC1=CCCCC1)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


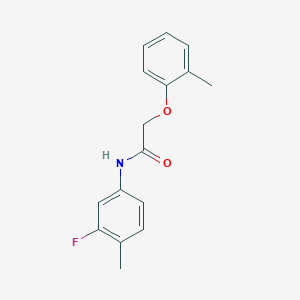
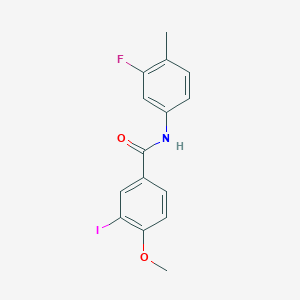
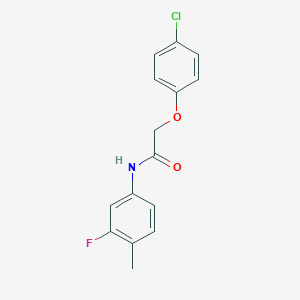
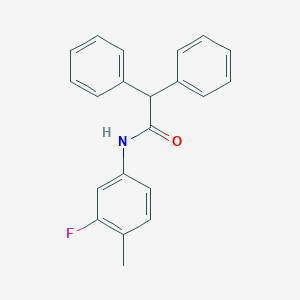
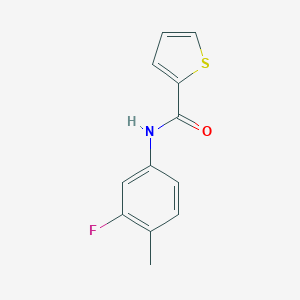
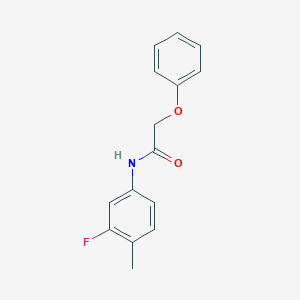
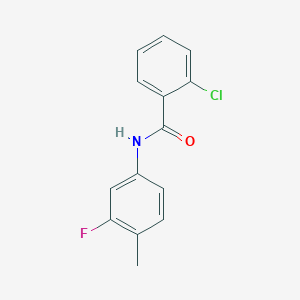
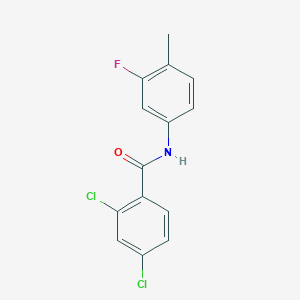
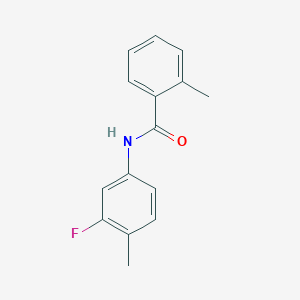
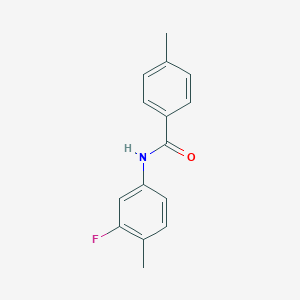
![2-(4-methoxyphenyl)-N-(2'-{[(4-methoxyphenyl)acetyl]amino}[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B324376.png)
![N,N'-2,2'-biphenyldiylbis[2-(2-methylphenoxy)acetamide]](/img/structure/B324377.png)
![N,N'-2,2'-biphenyldiylbis[2-(4-methylphenoxy)acetamide]](/img/structure/B324378.png)
![N-[2'-(propionylamino)[1,1'-biphenyl]-2-yl]propanamide](/img/structure/B324379.png)
